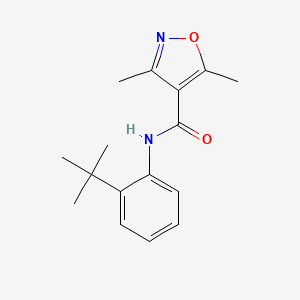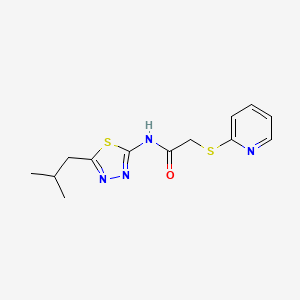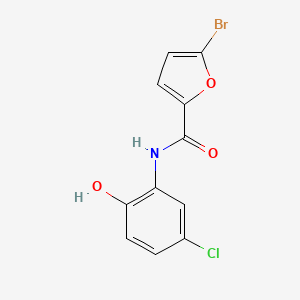![molecular formula C14H12BrClO2 B5728784 {2-[(4-bromobenzyl)oxy]-5-chlorophenyl}methanol](/img/structure/B5728784.png)
{2-[(4-bromobenzyl)oxy]-5-chlorophenyl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[(4-bromobenzyl)oxy]-5-chlorophenyl}methanol, also known as BBMC, is a chemical compound that has gained significant attention in the field of scientific research. BBMC is a white crystalline powder that belongs to the family of benzylphenyl ethers. It has been used in various studies to investigate its potential as an antitumor agent. In
Mechanism of Action
The mechanism of action of {2-[(4-bromobenzyl)oxy]-5-chlorophenyl}methanol is not fully understood. However, studies have suggested that this compound inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. By inhibiting topoisomerase II, this compound may prevent cancer cells from dividing and proliferating.
Biochemical and physiological effects:
This compound has been shown to have low toxicity in vitro and in vivo studies. In addition to its antitumor activity, this compound has also been shown to have anti-inflammatory and antioxidant properties. These properties may contribute to its potential as a therapeutic agent for various diseases.
Advantages and Limitations for Lab Experiments
One advantage of using {2-[(4-bromobenzyl)oxy]-5-chlorophenyl}methanol in lab experiments is its low toxicity. This allows for higher concentrations of this compound to be used without causing harm to cells or animals. However, one limitation is the limited solubility of this compound in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on {2-[(4-bromobenzyl)oxy]-5-chlorophenyl}methanol. One direction is to investigate its potential as a therapeutic agent for other diseases, such as inflammatory diseases and neurodegenerative diseases. Another direction is to explore the use of this compound in combination with other anticancer agents to improve its efficacy. Furthermore, studies could be conducted to optimize the synthesis of this compound and improve its solubility for better bioavailability.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential as an antitumor agent. Its low toxicity and anti-inflammatory and antioxidant properties make it a valuable compound for further research. Further studies are needed to fully understand its mechanism of action and explore its potential as a therapeutic agent for other diseases.
Synthesis Methods
The synthesis of {2-[(4-bromobenzyl)oxy]-5-chlorophenyl}methanol involves the reaction of 2,5-dichlorophenol with 4-bromobenzyl alcohol in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain this compound as a white crystalline powder. The yield of the synthesis is typically around 60%.
Scientific Research Applications
{2-[(4-bromobenzyl)oxy]-5-chlorophenyl}methanol has been extensively studied for its potential as an antitumor agent. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
[2-[(4-bromophenyl)methoxy]-5-chlorophenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClO2/c15-12-3-1-10(2-4-12)9-18-14-6-5-13(16)7-11(14)8-17/h1-7,17H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWUBCPWUVWHEMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)CO)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,7-dimethyl-2-(2-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B5728724.png)
![1-{4-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenyl}ethanone](/img/structure/B5728734.png)
![N-phenyl-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5728742.png)

![N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide](/img/structure/B5728753.png)

![2-{[(4-chlorophenyl)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5728766.png)
![4-(dimethylamino)benzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5728768.png)

![7-[(2-chloro-2-propen-1-yl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5728791.png)
![1-[4-(trifluoromethyl)benzyl]azepane](/img/structure/B5728800.png)
![11,12,13,14-tetrahydro-10H-cyclohepta[4,5]thieno[3,2-e]bistetrazolo[1,5-a:1',5'-c]pyrimidine](/img/structure/B5728808.png)
